
1,1,3-Triphenylindene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Triphenylindene is an organic compound with the molecular formula C27H20 It is a derivative of indene, characterized by the presence of three phenyl groups attached to the indene core
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3-Triphenylindene can be synthesized through several methods. One common approach involves the reaction of 1,1,3-triphenylprop-2-yne with a suitable catalyst. For instance, the reaction of 3-phenyl-2-propyn-1-ol derivatives with benzene in the presence of aluminum bromide at room temperature can yield substituted indenes . The reaction mixture is typically treated with water, and the products are extracted using chloroform and isolated by column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of transition metal catalysts such as palladium, platinum, and ruthenium can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions: 1,1,3-Triphenylindene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
1,1,3-Triphenylindene has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1,1,3-triphenylindene involves its interaction with various molecular targets and pathways. For instance, in photochemical reactions, the compound can undergo rearrangements and dimerizations, leading to the formation of isoindene derivatives . These reactions are often studied using techniques such as ultraviolet spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to understand the transient species and reaction kinetics.
類似化合物との比較
- 1,2-Diphenylindene
- 1,1-Diphenylindene
- 1,1,3-Tribromoindene
Comparison: 1,1,3-Triphenylindene is unique due to the presence of three phenyl groups, which impart distinct electronic and steric properties compared to its analogs. For example, 1,1-diphenylindene and 1,2-diphenylindene have fewer phenyl groups, resulting in different reactivity and stability profiles . The additional phenyl group in this compound enhances its potential for forming complex molecular structures and participating in diverse chemical reactions.
特性
CAS番号 |
4614-01-1 |
|---|---|
分子式 |
C27H20 |
分子量 |
344.4 g/mol |
IUPAC名 |
1,1,3-triphenylindene |
InChI |
InChI=1S/C27H20/c1-4-12-21(13-5-1)25-20-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-19-11-10-18-24(25)26/h1-20H |
InChIキー |
HPSBBDGPOWEYOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


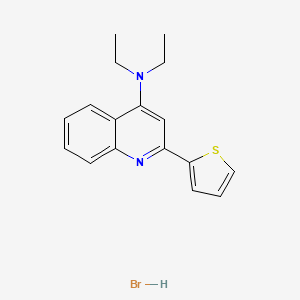

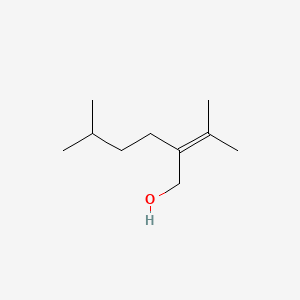
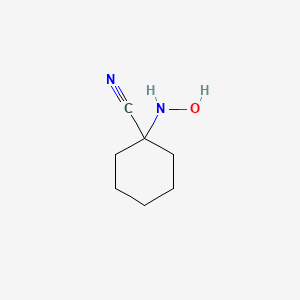
![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)
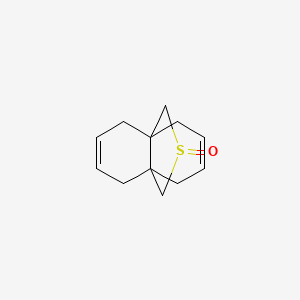
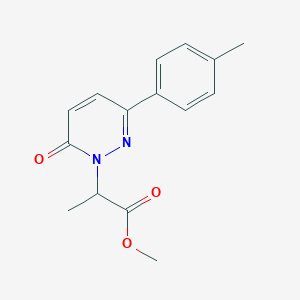
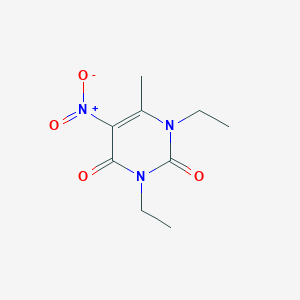
![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)

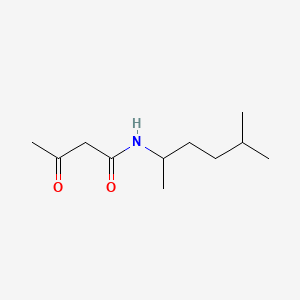
![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)

![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)
